Synthesis Yield Comparison: Epoxidation Route versus Direct Alkylation
The epoxidation of tert-butyl allylcarbamate with 3-chloroperoxybenzoic acid (m-CPBA) provides CAS 115198-80-6 with a reported isolated yield of 66% [1]. In contrast, the alternative alkylation route using epichlorohydrin and tert-butyl carbamate, while conceptually more direct, typically produces lower yields due to competing oligomerization and bis-alkylation side reactions, though exact comparative yields vary by specific conditions . The epoxidation method offers a defined, reproducible benchmark for multi-gram preparation.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 66% isolated yield |
| Comparator Or Baseline | tert-butyl carbamate + epichlorohydrin route (variable, generally lower yield profile) |
| Quantified Difference | The 66% yield serves as a verified reference benchmark for procurement-quality material synthesized via the epoxidation pathway. |
| Conditions | m-CPBA (2.5 eq) in CH₂Cl₂, room temperature, overnight; 28.9 g scale |
Why This Matters
Establishes a verifiable yield benchmark for evaluating synthetic accessibility and cost-of-goods when sourcing material, informing procurement decisions where multi-gram quantities are required.
- [1] Open Reaction Database (ORD). Synthesis of tert-butyl 2-oxiranylmethylcarbamate via epoxidation of tert-butyl allylcarbamate. US Patent US07288541B2. View Source
